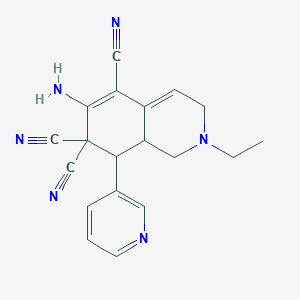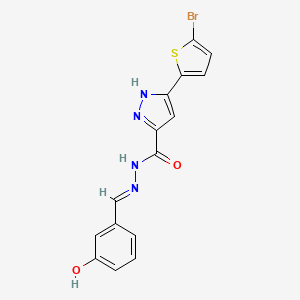![molecular formula C29H26Br2N2O3S B11674136 N-benzyl-N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B11674136.png)
N-benzyl-N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-N-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-METHYLBENZENE-1-SULFONAMIDE: is a complex organic compound that features a carbazole core substituted with bromine atoms at the 3 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:
Synthesis of 3,6-Dibromo-9H-carbazole: This intermediate can be synthesized using bromination of carbazole with N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of the Hydroxypropyl Derivative: The 3,6-dibromo-9H-carbazole is then reacted with an appropriate hydroxypropylating agent under controlled conditions to introduce the hydroxypropyl group.
Sulfonamide Formation: The final step involves the reaction of the hydroxypropyl derivative with benzylamine and 4-methylbenzenesulfonyl chloride to form the sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromine atoms on the carbazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its brominated carbazole core makes it a versatile intermediate for creating polymers and other materials with unique electronic properties .
Biology and Medicine
In biology and medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The sulfonamide group is known for its antibacterial properties, and modifications to the carbazole core can enhance biological activity .
Industry
In industry, this compound is used in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-BENZYL-N-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The carbazole core can participate in electron transfer processes, while the sulfonamide group can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromo-9H-carbazole: A precursor in the synthesis of the target compound.
N-Benzyl-9H-carbazole: Lacks the bromine and sulfonamide groups, resulting in different chemical properties.
4-Methylbenzenesulfonamide: Contains the sulfonamide group but lacks the carbazole core.
Uniqueness
The uniqueness of N-BENZYL-N-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-METHYLBENZENE-1-SULFONAMIDE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. The brominated carbazole core enhances its electronic properties, while the sulfonamide group provides potential biological activity .
Properties
Molecular Formula |
C29H26Br2N2O3S |
|---|---|
Molecular Weight |
642.4 g/mol |
IUPAC Name |
N-benzyl-N-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C29H26Br2N2O3S/c1-20-7-11-25(12-8-20)37(35,36)32(17-21-5-3-2-4-6-21)18-24(34)19-33-28-13-9-22(30)15-26(28)27-16-23(31)10-14-29(27)33/h2-16,24,34H,17-19H2,1H3 |
InChI Key |
QDJRFPWZOCXNFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11674070.png)
![(5E)-3-benzyl-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674077.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11674085.png)
![9-(4-tert-butylbenzyl)-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B11674096.png)
![2-[(2E)-2-(3-bromo-4-fluorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11674099.png)
![3-(4-chlorophenyl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11674107.png)

![N'-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide](/img/structure/B11674120.png)
![N-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-ethoxybenzamide](/img/structure/B11674143.png)

![5-(4-bromo-3-nitrophenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11674160.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674162.png)
![2-[(3-chlorobenzoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11674165.png)
![(5Z)-5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674167.png)
